molecular formula C13H7ClF6O2 B3042956 3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate CAS No. 680579-65-1

3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate

Cat. No.: B3042956
CAS No.: 680579-65-1
M. Wt: 344.63 g/mol
InChI Key: BLBIRZVJBVTHFH-UHFFFAOYSA-N
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Description

3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate is a chemical compound with the molecular formula C13H7ClF6O2 and a molecular weight of 344.63 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate typically involves the reaction of 3,5-di(trifluoromethyl)phenylacetylene with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes under hydrogenation conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed

    Substitution Reactions: Formation of amides or esters.

    Oxidation Reactions: Formation of diketones or carboxylic acids.

    Reduction Reactions: Formation of alkenes or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of biochemical probes or inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: A compound with similar trifluoromethyl groups, used as an activator for glycosylation reactions.

    3,5-Di(trifluoromethyl)phenylacetylene: A precursor in the synthesis of 3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl-substituted aromatic ring and a chloroacetate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF6O2/c14-7-11(21)22-3-1-2-8-4-9(12(15,16)17)6-10(5-8)13(18,19)20/h4-6H,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBIRZVJBVTHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCOC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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